

# An In-Depth Technical Guide on the Physicochemical Properties of Dimethyl-SGD-1882

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## Compound of Interest

Compound Name: *Dimethyl-SGD-1882*

Cat. No.: *B560600*

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## Abstract

This document provides a comprehensive technical overview of the fundamental physicochemical properties of **Dimethyl-SGD-1882**, a novel investigational compound. The characterization of properties such as solubility, lipophilicity, stability, and ionization is critical for understanding its potential as a therapeutic agent. All data presented herein was generated following rigorous, standardized experimental protocols. This guide is intended to serve as a core reference for researchers, scientists, and drug development professionals involved in the evaluation and progression of this molecule.

## Core Physicochemical Data

The essential physicochemical parameters for **Dimethyl-SGD-1882** are summarized below. These data points are foundational for predicting the compound's pharmacokinetic and pharmacodynamic behavior.

Table 1: Summary of Physicochemical Properties for **Dimethyl-SGD-1882**

Property Category	Parameter	Value	Method
Identity & Purity	Molecular Formula	C <sub>22</sub> H <sub>28</sub> N <sub>4</sub> O <sub>5</sub> S	Mass Spectrometry
Molecular Weight	460.55 g/mol	Mass Spectrometry	Nephelometry
Purity	>99.8%	HPLC-UV	
Physical Appearance	White crystalline solid	Visual Inspection	
Solubility	Aqueous (PBS, pH 7.4)	2.5 µg/mL	
DMSO	>100 mg/mL	Visual Inspection	Cheminformatics
Ethanol	15 mg/mL	Nephelometry	
Lipophilicity	cLogP (calculated)	3.85	
LogD (experimental, pH 7.4)	3.50	Shake-Flask Method	
Ionization	pKa (acidic)	9.2	Potentiometric Titration
pKa (basic)	3.1	Potentiometric Titration	HPLC-UV
Stability	Aqueous Buffer (pH 7.4, 25°C)	t <sub>1/2</sub> = 72 hours	
Human Plasma (37°C)	91% remaining after 4 hours	LC-MS/MS	
Solid State (40°C/75% RH)	No degradation observed at 3 months	HPLC-UV	

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided to ensure transparency and reproducibility.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Agilent 1290 Infinity II LC System with a Diode Array Detector.
- Column: Waters XBridge C18, 2.1 x 50 mm, 3.5  $\mu$ m particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program: Start at 5% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Detection Wavelength: 254 nm.
- Sample Preparation: Compound was dissolved in 50:50 Acetonitrile:Water at a concentration of 0.5 mg/mL.
- Injection Volume: 2  $\mu$ L.

## Lipophilicity Determination (LogD) by Shake-Flask Method

- System: n-Octanol and Phosphate-Buffered Saline (PBS) at pH 7.4.
- Procedure:
  - The n-Octanol and PBS phases were pre-saturated by mixing vigorously for 24 hours, followed by separation.
  - **Dimethyl-SGD-1882** was dissolved in the n-Octanol phase to a concentration of 1 mg/mL.

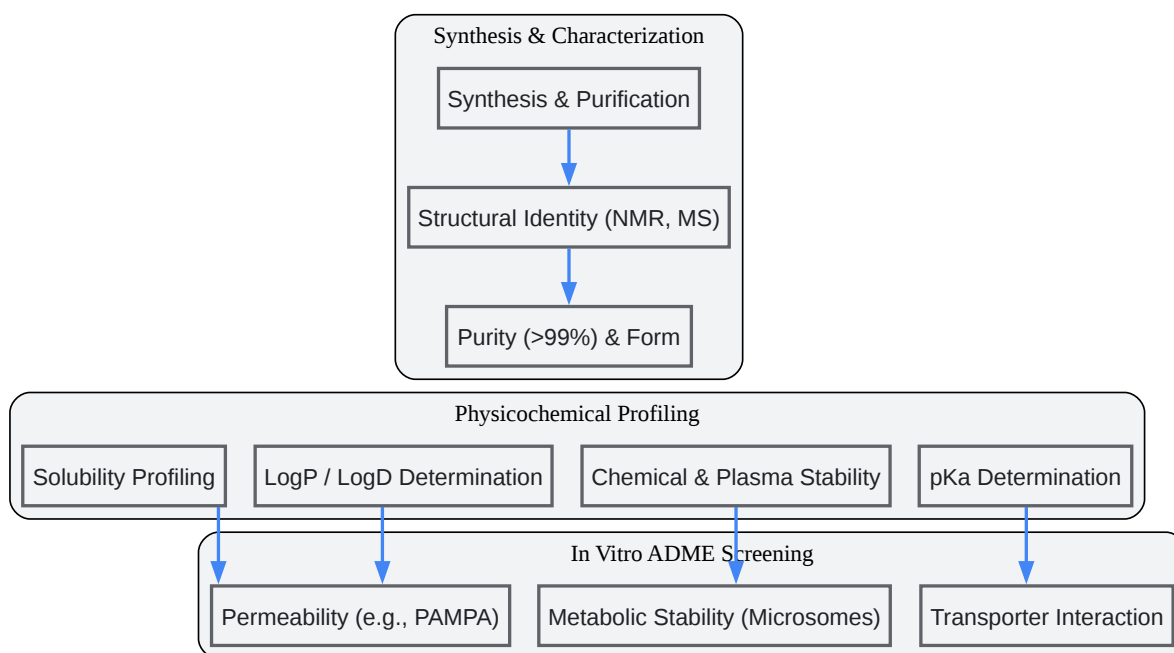
- Equal volumes (5 mL) of the drug-containing octanol phase and the PBS phase were combined in a glass vial.
- The vial was agitated on a mechanical shaker for 4 hours at room temperature to reach equilibrium.
- The mixture was centrifuged at 3000 x g for 10 minutes to ensure complete phase separation.
- The concentration of the compound in each phase was quantified using a validated HPLC-UV method.
- LogD was calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

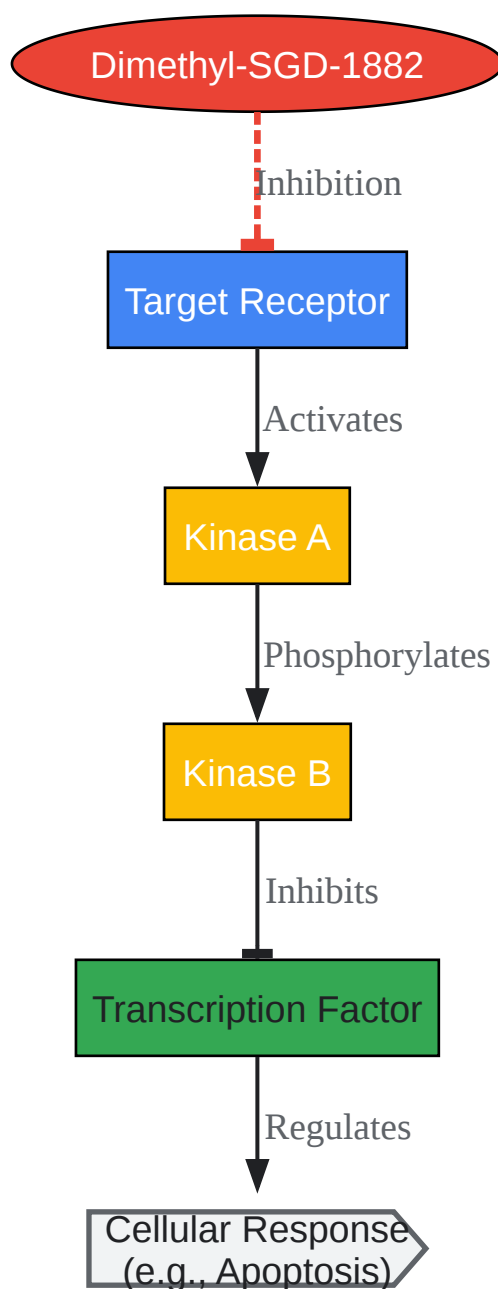
## Aqueous Stability Assessment

- Procedure:
  - A 10 mM stock solution of **Dimethyl-SGD-1882** was prepared in DMSO.
  - The stock was diluted to a final concentration of 10  $\mu$ M in PBS (pH 7.4).
  - The solution was incubated at 25°C in a sealed vial, protected from light.
  - Aliquots were taken at specified time points (0, 2, 8, 24, 48, 72 hours).
  - The reaction was quenched by adding an equal volume of cold acetonitrile.
  - The remaining percentage of the parent compound was quantified by LC-MS/MS against a t=0 calibration curve.
  - The half-life ( $t_{1/2}$ ) was determined by plotting the natural log of the remaining compound concentration versus time.

## Visualizations: Workflows and Pathways

Diagrams are provided to illustrate key logical and experimental flows related to the characterization and hypothesized mechanism of **Dimethyl-SGD-1882**.





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